molecular formula C8H5Cl2NO4 B1393894 (2-Chloro-4-nitrophenoxy)acetyl chloride CAS No. 110630-89-2

(2-Chloro-4-nitrophenoxy)acetyl chloride

Cat. No. B1393894
M. Wt: 250.03 g/mol
InChI Key: UAVMMMWWTVRNGT-UHFFFAOYSA-N
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Description

“(2-Chloro-4-nitrophenoxy)acetyl chloride” is a specialty product used for proteomics research . It has a molecular weight of 250.04 and a molecular formula of C8H5Cl2NO4 .

Scientific Research Applications

  • Formation of Reactive Species : The reaction of nitrite with hypochlorous acid forms reactive intermediate species capable of nitrating phenolic substrates like tyrosine and 4-hydroxyphenylacetic acid. This reaction produces a species with spectral characteristics similar to nitryl chloride (Cl-NO2), indicating the potential for (2-Chloro-4-nitrophenoxy)acetyl chloride to participate in similar reactions and formations of reactive species (Eiserich et al., 1996).

  • Chromatographic Determination : Direct acetylation of chloro- and nitrophenols, like (2-Chloro-4-nitrophenoxy)acetyl chloride, in alkaline aqueous solutions is utilized in gas chromatographic methods for the determination of trace amounts of such compounds. This process improves chromatographic characteristics and extraction efficiency, indicating its utility in analytical chemistry (Mathew & Elzerman, 1981).

  • Hydrogen Bond Studies : Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides synthesized from compounds including 2-amino-4-chloro-5-nitrophenol and ((4-methylbenzenesulfonyl)amino)acetyl chloride shed light on the formation of intra- and intermolecular hydrogen bonds in such molecules. This research contributes to understanding the molecular structure and electronic behavior of compounds related to (2-Chloro-4-nitrophenoxy)acetyl chloride (Romero & Angela Margarita, 2008).

  • Oxidation and Transformation Studies : Research on the transformations of chloro and nitro groups in 4-chloro-2-nitrophenol by sulfate radical reveals insights into the degradation kinetics and mechanisms that could apply to related compounds like (2-Chloro-4-nitrophenoxy)acetyl chloride. This work is crucial for understanding the environmental fate and degradation pathways of such chemicals (Zhou et al., 2015).

  • Synthesis of Derivatives : Several studies focus on synthesizing derivatives of compounds related to (2-Chloro-4-nitrophenoxy)acetyl chloride for applications in various fields, including pharmaceuticals and material science. These syntheses often involve reactions with other chemicals and provide valuable insights into the versatility and reactivity of such compounds (Knipe et al., 1977); (Havaldar et al., 2004); (Xiong et al., 2019); (Begunov & Valyaeva, 2015).

  • Environmental Impact and Degradation : Studies on the degradation of chloronitrophenols in water and the effects of different ions on the rates of decomposition highlight the environmental impact and treatment methods for compounds similar to (2-Chloro-4-nitrophenoxy)acetyl chloride. This research is essential for understanding how such compounds behave in natural and engineered systems (Saritha et al., 2007); (De Laat et al., 2004); (Yuan et al., 2011).

properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVMMMWWTVRNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-nitrophenoxy)acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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